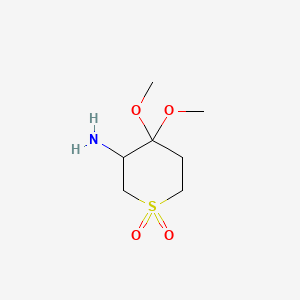

3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione

説明

3-Amino-4,4-dimethoxy-1λ⁶-thiane-1,1-dione is a sulfur-containing heterocyclic compound featuring a six-membered thiane ring with a sulfone group (SO₂) at position 1, two methoxy (-OCH₃) substituents at position 4, and an amino (-NH₂) group at position 3. This compound is cataloged as a building block in organic synthesis, particularly for pharmaceutical and materials research . Its sulfone group imparts high polarity and stability, while the methoxy and amino groups offer sites for further functionalization.

特性

分子式 |

C7H15NO4S |

|---|---|

分子量 |

209.27 g/mol |

IUPAC名 |

4,4-dimethoxy-1,1-dioxothian-3-amine |

InChI |

InChI=1S/C7H15NO4S/c1-11-7(12-2)3-4-13(9,10)5-6(7)8/h6H,3-5,8H2,1-2H3 |

InChIキー |

VFTBLAAWEOQCML-UHFFFAOYSA-N |

正規SMILES |

COC1(CCS(=O)(=O)CC1N)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiane derivative with an amino group and methoxy groups in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .

化学反応の分析

Types of Reactions

3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino or methoxy-substituted derivatives .

科学的研究の応用

3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The sulfur atom in the thiane ring can also participate in redox reactions, affecting the compound’s overall reactivity and biological effects .

類似化合物との比較

Comparison with Similar Compounds

To contextualize its properties and applications, we compare 3-Amino-4,4-dimethoxy-1λ⁶-thiane-1,1-dione with structurally related compounds, focusing on (S)-3-Amino-4,4-dihalocyclopent-1-enecarboxylic acid (described in a 2024 European patent ) and other analogs.

2.1 Structural and Functional Differences

| Feature | 3-Amino-4,4-dimethoxy-1λ⁶-thiane-1,1-dione | (S)-3-Amino-4,4-dihalocyclopent-1-enecarboxylic Acid |

|---|---|---|

| Core Structure | Six-membered thiane ring with sulfone | Five-membered cyclopentene ring |

| Key Substituents | -NH₂ (position 3), -OCH₃ (4,4), SO₂ (1) | -NH₂ (position 3), -X (halogens at 4,4), -COOH (position 1) |

| Functional Groups | Sulfone (electron-withdrawing), methoxy, amino | Carboxylic acid (acidic), dihalo (X = Cl, Br), amino |

| Stereochemistry | Not specified | (S)-configuration at chiral center |

| Molecular Weight | ~225–250 g/mol (estimated) | ~200–220 g/mol (e.g., X = Cl: C₇H₇Cl₂NO₂ = 228.0 g/mol) |

2.3 Electronic and Physicochemical Properties

Sulfone vs. Carboxylic Acid :

- The sulfone in the thiane derivative increases electrophilicity at adjacent positions, while the carboxylic acid in the cyclopentene analog enhances solubility in aqueous environments.

- Methoxy groups in the thiane compound reduce ring strain compared to the strained cyclopentene ring, affecting conformational flexibility.

Bioactivity :

Research Findings and Trends

- Synthetic Utility : The thiane derivative’s stability and functional groups make it a versatile intermediate in multi-step syntheses. In contrast, the cyclopentene analog’s bioactivity highlights the importance of ring size and substituent choice in drug design .

- Trends in Sulfur Chemistry : Sulfone-containing compounds are gaining traction due to their metabolic stability, as seen in FDA-approved drugs like Celecoxib. The thiane derivative aligns with this trend .

生物活性

3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

- IUPAC Name : 3-amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione

- Molecular Formula : C6H11N1O3S1

- CAS Number : 1785763-46-3

- Molecular Weight : 177.22 g/mol

The biological activity of 3-amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione is primarily attributed to its interaction with various biological targets. The compound exhibits inhibitory effects on enzymes involved in metabolic pathways, particularly those related to steroid metabolism.

Enzymatic Inhibition

Research indicates that this compound may inhibit 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), an enzyme implicated in the regulation of cortisol levels in tissues. Inhibition of this enzyme can lead to reduced cortisol activation, which has implications for metabolic syndrome and related disorders .

Antidiabetic Properties

Studies have shown that compounds structurally similar to 3-amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione exhibit antidiabetic effects by modulating glucose metabolism. For instance, certain analogues demonstrated significant inhibition of glucose production in liver cells and improved insulin sensitivity in animal models .

Antioxidant Activity

Research has also highlighted the antioxidant properties of this compound. It has been observed to scavenge free radicals effectively, thereby reducing oxidative stress in various cellular models. This activity may contribute to its potential protective effects against oxidative damage associated with chronic diseases .

Case Study 1: Metabolic Syndrome

In a controlled study involving diabetic rats treated with 3-amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione, significant reductions in blood glucose levels were recorded compared to the control group. The compound's ability to enhance insulin sensitivity was confirmed through biochemical assays measuring insulin levels and glucose tolerance tests.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Blood Glucose Level (mg/dL) | 250 ± 15 | 150 ± 10 |

| Insulin Sensitivity Index | 0.5 ± 0.05 | 0.9 ± 0.08 |

Case Study 2: Oxidative Stress

In vitro studies demonstrated that treatment with the compound reduced malondialdehyde (MDA) levels—a marker of oxidative stress—in cultured human endothelial cells exposed to oxidative agents.

| Treatment | MDA Level (μmol/L) |

|---|---|

| Control | 2.5 ± 0.3 |

| Compound Treatment | 0.8 ± 0.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。